
Rubidium-82
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- ルビジウム-82 は、ルビジウムの放射性同位体です。
- 心臓の血流画像診断に広く用いられており、陽電子放出断層撮影(PET)スキャンで心筋虚血を特定するのに役立ちます .
- 心筋細胞への迅速な取り込みにより、心臓の筋肉への血流を評価するのに役立ちます。
準備方法
- 親核であるストロンチウム-82 の電子捕獲によって生成されます。
- ジェネレーターには、加速器で生成された 82 Sr が酸化スズに吸着されており、注射用の無菌非発熱性ルビジウム塩化物溶液を提供します。
- Rb-82 の短い半減期(75 秒)により、迅速な画像診断が可能になります .
化学反応解析
- ルビジウム-82 は、カリウムイオン(K+)と同様に挙動します。
- 細胞のナトリウム-カリウム交換ポンプに積極的に関与しています。
- 心筋による迅速な抽出は細胞への保持を反映しますが、壊死または梗塞組織からは迅速にクリアされます。
化学反応の分析
- Rubidium-82 behaves similarly to potassium ions (K+).
- It actively participates in the sodium-potassium exchange pump of cells.
- Rapid extraction by the myocardium reflects cellular retention, while it clears rapidly from necrotic or infarcted tissue.
科学的研究の応用
Cardiac Imaging
1.1 Myocardial Perfusion Imaging
Rubidium-82 is primarily used in positron emission tomography (PET) to assess myocardial blood flow and detect coronary artery disease (CAD). The isotope's biological behavior is similar to potassium, allowing it to effectively trace blood flow in cardiac tissues. Studies have shown that this compound PET provides superior diagnostic accuracy compared to traditional single-photon emission computed tomography (SPECT) methods, especially in patients with obesity or large breast tissue .
1.2 Advantages Over Other Techniques
The advantages of this compound include:
- Low Radiation Exposure : The effective dose for a rest/stress test is comparable to annual natural radiation exposure, making it safer for patients .
- Rapid Imaging : The ultra-short half-life of 76 seconds allows for quick imaging sessions, which can be performed multiple times within a single day without significant radiation risk .
- Quantitative Analysis : It enables accurate quantification of myocardial blood flow (MBF) and coronary flow reserve, which are critical parameters for assessing cardiac health .
Oncological Applications
2.1 Neurooncology
this compound has been explored for its potential in neurooncology, particularly in the diagnosis and management of brain tumors. A study involving 21 patients demonstrated that this compound chloride could differentiate between malignant and benign brain lesions based on uptake patterns. Malignant tumors showed significantly higher uptake compared to benign gliomas and arteriovenous malformations .
2.2 Imaging Protocols
The flexibility of using multiple radiopharmaceuticals sequentially within short time frames enhances the diagnostic capabilities in neurooncology. For instance, PET examinations can be conducted shortly after this compound administration, allowing for comprehensive assessments using other tracers like fluorodeoxyglucose (FDG) .
Research and Development
3.1 Pharmacokinetic Studies
this compound is also utilized in pharmacokinetic studies due to its favorable properties for tracing metabolic pathways. Research has demonstrated its application in small-animal studies to evaluate cardiac function using dynamic PET imaging techniques .
3.2 Innovations in Imaging Techniques
Recent advancements have focused on improving the elution processes of this compound generators, allowing for more efficient use in clinical settings. The CardioGen-82 generator can provide multiple doses daily, facilitating extensive patient testing and reducing costs associated with myocardial perfusion studies .
Case Studies
作用機序
- ルビジウム-82 は、血流に比例して生存可能な心筋細胞によって積極的に取り込まれます。
- その放射能は健康な心筋で増加し、細胞への保持を反映しています。
類似の化合物との比較
- ルビジウム-82 は、その短い半減期と迅速な画像診断への適性により際立っています。
- 類似の化合物には、テクネチウム-99m(99mTc)剤などのPET画像診断に使用される他の放射性医薬品が含まれます。
類似化合物との比較
- Rubidium-82 stands out due to its short half-life and suitability for rapid imaging.
- Similar compounds include other radiopharmaceuticals used in PET imaging, such as technetium-99m (99mTc) agents.
生物活性
Rubidium-82 (82Rb) is a radioactive isotope commonly used in positron emission tomography (PET) imaging, particularly for assessing myocardial perfusion. This article explores the biological activity of 82Rb, focusing on its pharmacokinetics, clinical applications, and research findings.
Overview of this compound
- Half-Life : 82Rb has a half-life of approximately 75 seconds, which allows for rapid imaging and minimizes radiation exposure to patients.
- Source : It is produced from a generator containing strontium-82 (82Sr), which decays to 82Rb. The generator can be eluted frequently to provide continuous access to the isotope for clinical use .
Pharmacokinetics
The pharmacokinetic properties of 82Rb are crucial for its effectiveness as a PET tracer:
- Rapid Clearance : 82Rb exhibits a rapid clearance from the bloodstream, which enhances the contrast between myocardial tissue and blood during imaging. This characteristic is attributed to its low binding affinity to red blood cells and minimal formation of labeled metabolites .
- Tissue Uptake : Following intravenous administration, 82Rb is taken up by myocardial tissue in proportion to blood flow, making it an effective tracer for measuring myocardial blood flow (MBF). Studies indicate that the uptake distribution is uniform across normal myocardium, with minor variations due to partial-volume effects .
Myocardial Perfusion Imaging (MPI)
82Rb is predominantly used in MPI to evaluate coronary artery disease (CAD). The advantages include:
- High Sensitivity and Specificity : Research has shown that 82Rb PET imaging provides superior accuracy in detecting obstructive CAD compared to single-photon emission computed tomography (SPECT), making it a preferred choice in many clinical settings .
- Dynamic Imaging Protocols : The short half-life allows for dynamic imaging protocols that can assess myocardial perfusion under various conditions, such as stress testing. This capability facilitates comprehensive evaluations of cardiac function and ischemia .
Study 1: Efficacy in CAD Detection
A multicenter study evaluated the effectiveness of 82Rb PET in detecting obstructive CAD among patients with suspected coronary artery disease. The results indicated that:
- Accuracy : The sensitivity and specificity of 82Rb PET were reported at 90% and 85%, respectively, outperforming traditional SPECT methods.
- Patient Outcomes : Patients who underwent 82Rb PET had improved clinical decision-making outcomes, leading to more targeted therapies .
Study 2: Comparison with Other Tracers
Research comparing 82Rb with other tracers like nitrogen-13 ammonia (13N) demonstrated that:
- Reproducibility : 82Rb showed lower variability in MBF measurements across different patient populations, with coefficients of variation around 10% for short-term and 20% for multi-day assessments .
- Cross-Talk Interference : The rapid decay of 82Rb reduces cross-talk interference between rest and stress images, which is a common issue with longer-lived isotopes like 13N .
Data Summary Table
Parameter | This compound (82Rb) | Nitrogen-13 (13N) |
---|---|---|
Half-Life | 75 seconds | 10 minutes |
Sensitivity | 90% | 85% |
Specificity | 85% | 80% |
Coefficient of Variation | ~10% (short-term) | ~15% |
Cross-Talk Interference | Low | High |
特性
Key on ui mechanism of action |
Rb-82 is analogous to potassium ion (K+) in its biochemical behavior and is rapidly extracted by the myocardium proportional to the blood flow. Rb+ participates in the sodium-potassium (Na+/K+) ion exchange pumps that are present in cell membranes. The intracellular uptake of Rb-82 requires maintenance of ionic gradient across cell membranes. Rb-82 radioactivity is increased in viable myocardium reflecting intracellular retention, while the tracer is cleared rapidly from necrotic or infarcted tissue. |
---|---|
CAS番号 |
14391-63-0 |
分子式 |
Rb |
分子量 |
81.91821 g/mol |
IUPAC名 |
rubidium-82 |
InChI |
InChI=1S/Rb/i1-3 |
InChIキー |
IGLNJRXAVVLDKE-OIOBTWANSA-N |
SMILES |
[Rb] |
異性体SMILES |
[82Rb] |
正規SMILES |
[Rb] |
同義語 |
82Rb radioisotope Rb-82 radioisotope Rubidium-82 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。